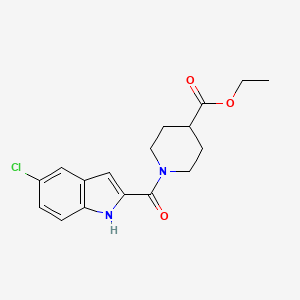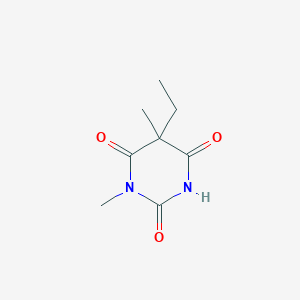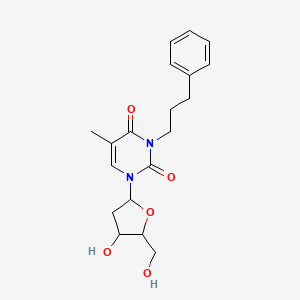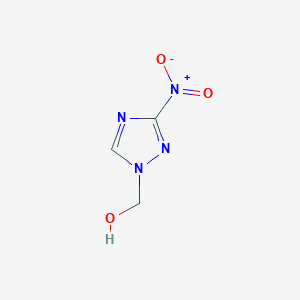
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane is a chemical compound with the molecular formula C₁₀H₂₀O₄S₂ It is a cyclic compound containing both oxygen and sulfur atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane typically involves the cyclization of appropriate diols and dithiols under specific reaction conditions. One common method involves the reaction of 1,8-dihydroxy-3,6-dithiaoctane with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as alkoxides or thiolates are used in substitution reactions. The reactions are often carried out in polar aprotic solvents to enhance reactivity.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized as a stabilizer in polymer formulations and as an additive in lubricants to enhance their performance.
Wirkmechanismus
The mechanism of action of 1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane involves its ability to interact with metal ions and other molecular targets. The oxygen and sulfur atoms in the compound can coordinate with metal ions, forming stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Vergleich Mit ähnlichen Verbindungen
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane can be compared with other similar compounds, such as:
1,4,7,10-Tetraoxa-13,16-dithiacyclooctadecane: Similar structure but with a different ring size.
1,5,9,13-Tetraoxa-2,6-dithiacyclotetradecane: Contains a different arrangement of oxygen and sulfur atoms.
1,4,7,10,13,16-Hexaoxa-2,5-dithiacyclooctadecane: Contains additional oxygen atoms in the ring structure.
The uniqueness of this compound lies in its specific ring size and the arrangement of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
89141-21-9 |
|---|---|
Molekularformel |
C10H20O4S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1,8,11,14-tetraoxa-4,5-dithiacyclohexadecane |
InChI |
InChI=1S/C10H20O4S2/c1-2-12-4-6-14-8-10-16-15-9-7-13-5-3-11-1/h1-10H2 |
InChI-Schlüssel |
LGJPORWHNSJRQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCSSCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
![2-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]propan-2-ol](/img/structure/B14153823.png)
![2-[(2,4,6-Trimethylphenyl)methyl]piperazine](/img/structure/B14153828.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14153829.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14153831.png)
![3-(3-hydroxypropyl)-4-imino-5-phenyl-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14153838.png)

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153854.png)

![(5Z)-1-(3-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14153868.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14153874.png)
